2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol)
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Overview
Description
2,2’-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol) is an organic compound characterized by the presence of an amino group, a chlorine atom, and two ethan-1-ol groups attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol) typically involves the reaction of 4-amino-3-chlorophenol with ethylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable catalyst, such as a base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the compound.
Industrial Production Methods
In an industrial setting, the production of 2,2’-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol) may involve large-scale reactors and continuous flow processes to ensure efficient synthesis. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2,2’-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like sodium hydroxide (NaOH) or alkyl halides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
Scientific Research Applications
2,2’-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol) has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2,2’-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-[(4-Amino-3-methylphenyl)azanediyl]di(ethan-1-ol)
- 2,2’-[(4-Amino-3-bromophenyl)azanediyl]di(ethan-1-ol)
- 2,2’-[(4-Amino-3-fluorophenyl)azanediyl]di(ethan-1-ol)
Uniqueness
2,2’-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol) is unique due to the presence of the chlorine atom, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where chlorine’s electronic and steric effects are advantageous.
Properties
IUPAC Name |
2-[4-amino-3-chloro-N-(2-hydroxyethyl)anilino]ethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15ClN2O2/c11-9-7-8(1-2-10(9)12)13(3-5-14)4-6-15/h1-2,7,14-15H,3-6,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGRBURMLBAACID-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N(CCO)CCO)Cl)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60574015 |
Source
|
Record name | 2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.69 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
105607-68-9 |
Source
|
Record name | 2,2'-[(4-Amino-3-chlorophenyl)azanediyl]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60574015 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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